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Compound of Interest

Compound Name: 5-(Bromomethyl)oxazole

Cat. No.: B143658 Get Quote

The oxazole ring system, a five-membered aromatic heterocycle containing both nitrogen and

oxygen, represents a cornerstone of modern medicinal chemistry and materials science.[1][2]

Its unique electronic properties and structural rigidity allow it to serve as a versatile scaffold,

capable of engaging in a wide range of non-covalent interactions with biological

macromolecules like enzymes and receptors.[2][3] This has led to the incorporation of the

oxazole motif into numerous clinically approved drugs, including the non-steroidal anti-

inflammatory drug (NSAID) Oxaprozin and the antibiotic Linezolid.[1][4]

Among the vast library of functionalized oxazoles, 5-(Bromomethyl)oxazole stands out as a

particularly valuable synthetic intermediate.[5][6] The strategic placement of a highly reactive

bromomethyl group on the stable oxazole core provides a powerful tool for synthetic chemists.

[6] This "handle" allows for the facile covalent attachment of the oxazole moiety to other

molecular fragments, enabling the rapid construction of diverse chemical libraries for drug

discovery and the development of advanced functional materials.[5][6] This guide provides an

in-depth analysis of the structure, synthesis, reactivity, and application of 5-
(Bromomethyl)oxazole, offering field-proven insights for researchers and drug development

professionals.

PART 1: Molecular Architecture and
Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is paramount for its effective

use in synthesis and development. 5-(Bromomethyl)oxazole is a heterocyclic compound
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characterized by an oxazole ring substituted at the 5-position with a bromomethyl group.[5]

Chemical Structure and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-

(bromomethyl)-1,3-oxazole.[5] The numbering of the oxazole ring begins at the oxygen atom

(position 1) and proceeds towards the nitrogen atom (position 3). The bromomethyl substituent

(-CH₂Br) is located at the carbon in position 5.

Caption: Chemical structure of 5-(bromomethyl)-1,3-oxazole.

Core Physicochemical Data
The essential identification and property data for 5-(Bromomethyl)oxazole are summarized

below for quick reference.

Property Value Reference(s)

IUPAC Name 5-(bromomethyl)-1,3-oxazole [5]

CAS Number 127232-42-2 [5]

Molecular Formula C₄H₄BrNO [5][7]

Molecular Weight 161.98 g/mol [5][7]

Canonical SMILES C1=C(OC=N1)CBr [5]

InChI Key
GFDMJZUHSLWFNE-

UHFFFAOYSA-N
[5]

Storage
Inert atmosphere, store in

freezer, under -20°C
[8]

PART 2: Synthesis and Reactivity
The synthetic utility of 5-(Bromomethyl)oxazole is intrinsically linked to both its efficient

preparation and the predictable reactivity of its bromomethyl group.

Key Synthetic Methodologies
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Several methods exist for the synthesis of the oxazole core, but the Van Leusen reaction is

particularly noteworthy for its efficiency and applicability to 5-substituted oxazoles.[2][9]

A. Van Leusen Oxazole Synthesis

This powerful reaction provides a direct route to 5-substituted oxazoles from aldehydes using

tosylmethyl isocyanide (TosMIC).[2] The reaction proceeds via a [3+2] cycloaddition

mechanism.[2] The TosMIC reagent acts as a C2N1 "3-atom synthon," reacting with an

aldehyde under basic conditions (e.g., K₂CO₃ in methanol) to form an oxazoline intermediate.

[2] This intermediate then eliminates p-toluenesulfinic acid (TosH) to yield the aromatic 5-

substituted oxazole.[2] This method is often favored for its operational simplicity and

environmentally friendly profile.[5]

Reactants

Reaction Process Product
Aldehyde

(e.g., Bromoacetaldehyde)
Add Base

(e.g., K₂CO₃ in MeOH)

Tosylmethyl Isocyanide
(TosMIC)

[3+2] CycloadditionForms Oxazoline Intermediate Elimination of TosH 5-(Bromomethyl)oxazole

Click to download full resolution via product page

Caption: Generalized workflow for the Van Leusen oxazole synthesis.

Experimental Protocol: Van Leusen Synthesis

To a solution of the starting aldehyde (1.0 eq.) in methanol, add tosylmethyl isocyanide

(TosMIC) (1.1 eq.).

Add potassium carbonate (K₂CO₃) (2.0 eq.) to the mixture.

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography

(TLC).
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Upon completion, cool the mixture to room temperature and remove the solvent under

reduced pressure.

Purify the crude product via column chromatography to yield the 5-substituted oxazole.[2]

B. Bredereck Reaction

Another classical approach is the Bredereck reaction, which involves the condensation of α-

haloketones with amides to form the oxazole ring.[5] While highly effective, this method is

particularly useful for synthesizing 2,4-disubstituted oxazoles and may be less direct for the

target compound depending on the starting materials.[5]

The Chemistry of the Bromomethyl Group: A Reactive
Handle
The synthetic power of 5-(Bromomethyl)oxazole comes from the high reactivity of the C-Br

bond.[5][6] Bromide is an excellent leaving group, making the adjacent methylene carbon

highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6][10]

A. Nucleophilic Substitution Reactions

This is the most common transformation involving 5-(Bromomethyl)oxazole. It can react with

various nucleophiles, such as amines, alkoxides, and thiols, to introduce new functional groups

at the 5-position.[5] For instance, reaction with primary and secondary amines readily yields N-

substituted aminomethyl oxazoles.[5] This reactivity is the key to its role as a versatile building

block.[6]

B. C-Alkylation Reactions

The bromomethyl group serves as an effective alkylating agent for carbon nucleophiles, such

as stabilized carbanions derived from malonate esters.[5][10] This C-C bond-forming reaction is

essential for constructing more complex molecular skeletons and has been demonstrated in

the synthesis of NSAIDs like Oxaprozin.[5]
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Nucleophiles (Nu⁻) Substitution Products
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5-(Alkoxymethyl)oxazole
(Oxazole-CH₂-OR)

5-(Alkyl)oxazole
(Oxazole-CH₂-CR₃)

Click to download full resolution via product page

Caption: Key reactivity pathways of 5-(Bromomethyl)oxazole.

PART 3: Applications in Drug Discovery and
Development
The oxazole scaffold is a privileged structure in medicinal chemistry, and 5-
(Bromomethyl)oxazole provides an efficient entry point for incorporating this valuable moiety

into new chemical entities.[3][11]

A Versatile Scaffold for Medicinal Chemistry
The reactivity of the bromomethyl group allows for the systematic modification of the oxazole

core, enabling the exploration of structure-activity relationships (SAR).[5] By reacting 5-
(Bromomethyl)oxazole with a diverse set of nucleophiles, medicinal chemists can generate

large libraries of compounds for high-throughput screening against various biological targets.

Derivatives have shown potential anti-inflammatory, analgesic, antimicrobial, and anticancer

properties.[5][12]

Role in Anti-Inflammatory Drug Development
Many oxazole-containing compounds exhibit anti-inflammatory activity, often through the

inhibition of cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory
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cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and

inflammation. NSAIDs like Oxaprozin function by blocking the active site of COX enzymes,

thereby reducing prostaglandin synthesis. The synthesis of Oxaprozin analogues and other

potential anti-inflammatory agents can leverage 5-(Bromomethyl)oxazole as a key starting

material.

Cell Membrane Phospholipids
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Arachidonic Acid

 releases

COX Enzymes
(COX-1, COX-2)

Prostaglandins (PGs)

 converts to

Pain & Inflammation
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Oxazole-based NSAIDs
(e.g., Oxaprozin)

 INHIBITS

Click to download full resolution via product page

Caption: Simplified COX pathway and the inhibitory role of NSAIDs.
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PART 4: Researcher's Practical Toolkit
Representative Spectroscopic Data
While specific published spectra are not readily available, the expected spectroscopic

signatures can be predicted based on the structure and data from analogous compounds.[13]

[14]

Spectroscopy
Expected Chemical Shift /
Signal

Rationale

¹H NMR

δ ~7.0-7.5 ppm (s, 1H, H4) δ

~7.8-8.2 ppm (s, 1H, H2) δ

~4.5-4.8 ppm (s, 2H, -CH₂Br)

The protons on the aromatic

oxazole ring (H2 and H4)

appear as singlets in the

aromatic region. The

methylene protons adjacent to

the bromine atom are

deshielded and appear as a

singlet further downfield.

¹³C NMR

δ ~150-160 ppm (C2) δ ~120-

140 ppm (C4, C5) δ ~25-35

ppm (-CH₂Br)

The carbon atoms of the

heterocyclic ring appear in the

aromatic region. The

bromomethyl carbon is found

in the aliphatic region.

IR (KBr)

~3100-3150 cm⁻¹ (C-H stretch,

aromatic) ~1500-1600 cm⁻¹

(C=N, C=C stretch) ~1050-

1150 cm⁻¹ (C-O stretch) ~600-

700 cm⁻¹ (C-Br stretch)

Characteristic peaks for the

aromatic C-H bonds, the

double bonds within the

oxazole ring, the C-O ether

linkage, and the carbon-

bromine bond.

Safety and Handling
As a reactive research chemical, 5-(Bromomethyl)oxazole must be handled with appropriate

care.[5] Specific toxicological data is limited, necessitating cautious laboratory practices.[5][15]
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Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab

coat, and chemical-resistant gloves.[15]

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to

avoid inhalation of vapors.[5]

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer under

an inert atmosphere to maintain stability.[8][16]

Disposal: Dispose of waste material through a licensed chemical destruction facility in

accordance with local regulations. Do not discharge to sewer systems.[15]

Conclusion
5-(Bromomethyl)oxazole is more than just a chemical compound; it is a versatile and powerful

tool for innovation. Its straightforward synthesis and, more importantly, the predictable and

robust reactivity of its bromomethyl group make it an indispensable building block in the

synthetic chemist's arsenal. For professionals in drug discovery, it offers a reliable and efficient

means to incorporate the privileged oxazole scaffold into novel molecular designs, facilitating

the exploration of new therapeutic frontiers. As research into heterocyclic chemistry continues

to expand, the utility and importance of strategically functionalized intermediates like 5-
(Bromomethyl)oxazole are set to grow, paving the way for the next generation of

pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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